![molecular formula C18H20N4O B2567222 6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol CAS No. 63687-94-5](/img/structure/B2567222.png)

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

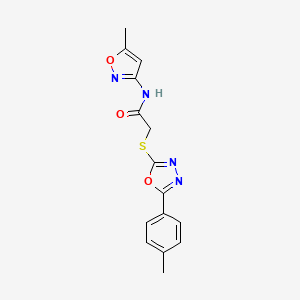

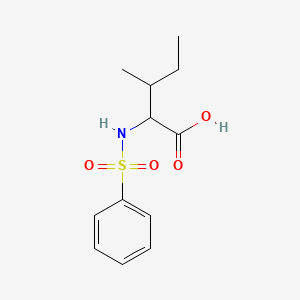

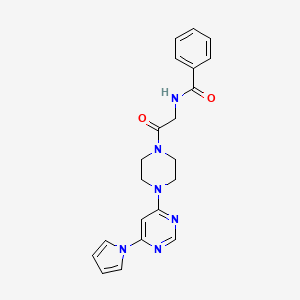

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the diazepine ring of olanzapine, a related compound, exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Scientific Research Applications

Crystal Structure and Polymorphism

Research into the polymorphic forms of Olanzapine has led to the discovery of new polymorphs, providing insights into its crystal structure and stability. For instance, the identification of polymorph Form IV of Olanzapine highlights its distinct crystal packing arrangement, which differs from previously reported forms. This form consists of a herringbone arrangement of dimers stabilized by weak C-H···π interactions, a structure that has implications for its physical properties and stability (Thakuria & Nangia, 2011).

Neuropharmacological Effects

Studies on derivatives of benzodiazepine structures, including Olanzapine and its analogs, have provided valuable information on their neuropharmacological profiles. For example, pyridobenzoxazepine and pyridobenzothiazepine derivatives have been synthesized and their affinities for D2, D1, 5-HT2, and cholinergic receptors were measured, offering insights into their potential as central nervous system agents. Such research contributes to understanding the pharmacological profile and therapeutic potential of these compounds (Liégeois et al., 1994).

Inclusion Complex Formation

The study of inclusion complex formation between β-cyclodextrin and Olanzapine derivatives offers insights into improving the solubility and stability of these compounds. This research demonstrates the potential of cyclodextrin inclusion complexes to enhance the pharmaceutical properties of benzodiazepines, which can lead to improved drug formulations (Papezhuk et al., 2020).

Anticonvulsant Activity

Research into the anticonvulsant activity of 1,5-benzodiazepine tricyclic derivatives, which are chemically related to Olanzapine, has shown that these compounds can act as potent AMPA receptor antagonists. This has implications for developing new anticonvulsant agents and further understanding the mechanisms behind seizure inhibition (Chimirri et al., 1998).

Mechanism of Action

Target of Action

GMC 1-116, also known as 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol, is an analogue and metabolite of clozapine . It has been found to have high affinity for the M1 receptor (IC50=27 nM), with weak 5-HT2 affinities, and devoid of DA and α1 affinities . The M1 receptor is a type of muscarinic receptor that plays a crucial role in learning and memory.

properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-15(14)19-16-7-6-13(23)12-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYQCLIQUFEFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)

![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2567155.png)